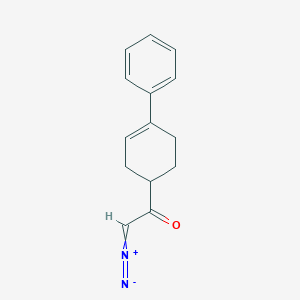
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is an organic compound featuring a diazo group attached to a cyclohexene ring with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction. This involves the reaction of a diene with a dienophile to form the cyclohexene ring. The diazo group can be introduced through diazo transfer reactions, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling diazo compounds, which can be explosive.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or hydrocarbons.
Applications De Recherche Scientifique
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone involves the diazo group, which can act as a source of nitrogen gas upon decomposition. This can lead to the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity.
Ethyl diazoacetate: Another diazo compound used in organic synthesis.
Diazirines: Compounds with a similar diazo group but different structural properties.
Uniqueness
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific structure, which combines a diazo group with a cyclohexene ring and a phenyl substituent.
Propriétés
Numéro CAS |
50464-38-5 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H14N2O/c15-16-10-14(17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-6,10,13H,7-9H2 |
Clé InChI |
AGMLLTCDIJQRIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1C(=O)C=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
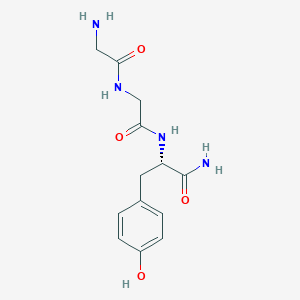
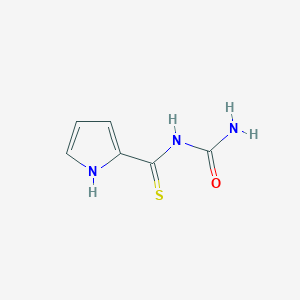
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
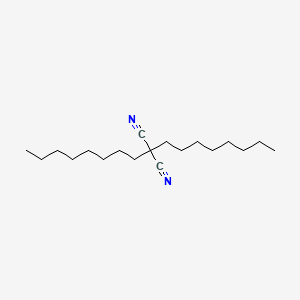
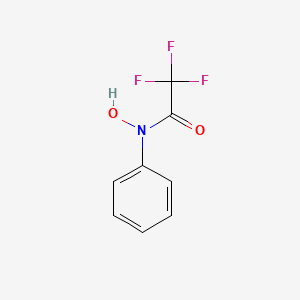
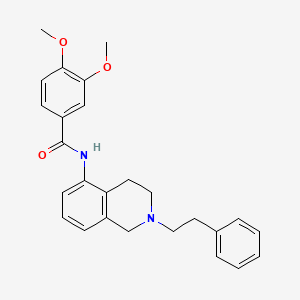

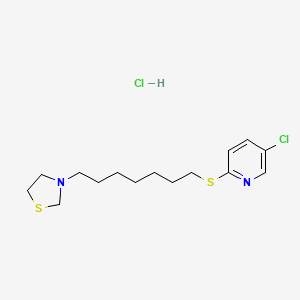
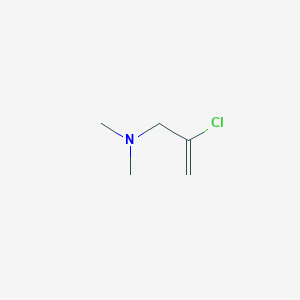
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

